molecular formula C13H12BrNO3 B1424447 Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate CAS No. 1258652-59-3

Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate

Cat. No.: B1424447
CAS No.: 1258652-59-3
M. Wt: 310.14 g/mol
InChI Key: LXUVCPUVHCCJIY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate (CAS: 1258652-59-3) is a brominated dihydroquinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline backbone with a bromine atom at position 6, a methyl group at position 7, and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 324.17 g/mol . This compound is a key intermediate in medicinal chemistry, particularly for synthesizing quinolone-based antibiotics and exploring structure-activity relationships (SAR) .

Properties

IUPAC Name

ethyl 6-bromo-7-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)9-6-15-11-4-7(2)10(14)5-8(11)12(9)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUVCPUVHCCJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate exhibits significant biological activity, making it a candidate for drug development.

Antimicrobial Properties:
Research indicates that quinoline derivatives possess antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. For example, studies have shown that related compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity:
Quinoline derivatives are also being explored for their anticancer potential. This compound has shown promise in preliminary studies for inducing apoptosis in cancer cells . The mechanism typically involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of this compound and its evaluation against cancer cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation, suggesting potential for further development as an anticancer agent .

Synthetic Organic Chemistry

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules:
This compound can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization reactions . The presence of the bromo group allows for further functionalization, which is valuable in creating diverse chemical entities.

Table: Synthetic Pathways Involving this compound

Reaction TypeReagents/ConditionsProductYield (%)
Nucleophilic SubstitutionPotassium carbonate, DMF (80°C)Ethyl 7-bromo derivatives68.8
CyclizationTriethylorthoformate, cyclopropyl amineTrifluoroquinoline derivativesHigh

Material Science Applications

Beyond medicinal applications, this compound is being investigated for its potential use in material sciences.

Polymer Chemistry:
The compound can act as a monomer or additive in the synthesis of polymers with specific properties. Its unique structure allows it to impart desirable characteristics such as thermal stability and enhanced mechanical strength to polymeric materials .

Case Study:
Research conducted on polymer blends incorporating this quinoline derivative demonstrated improved thermal properties compared to conventional polymers. This finding suggests potential applications in high-performance materials used in electronics and coatings .

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes, receptors, and DNA. For example, they may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interfere with the function of specific enzymes in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

Fluorine at position 8 (6h) introduces electronegativity, which can influence hydrogen bonding and pharmacokinetics .

Ester vs. Carboxylic Acid :

  • The ethyl ester group in the target compound improves bioavailability compared to the carboxylic acid derivative (C3-COOH), as esters are more lipophilic and less ionized at physiological pH .

N1 Substitution: The 1-ethyl group in Ethyl 7-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate may reduce metabolic oxidation at N1, extending half-life .

Biological Activity

Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the alkylation of quinoline derivatives. The process often utilizes reagents such as dimethylformamide (DMF) and alkali metal carbonates under controlled temperatures. For instance, the reaction may involve heating a mixture of 3-chloro-4-bromoaniline with ethyl ethoxymethyl-enemalonate to yield intermediate products, which are subsequently halogenated and hydrolyzed to produce the final compound .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that derivatives of quinoline compounds exhibit effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms, particularly bromine in this case, enhances the antibacterial spectrum and potency at lower concentrations .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial< 10 µg/mL
6-Fluoroquinoline derivativesAntibacterial< 5 µg/mL
Other related quinoline derivativesVariesVaries

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that it exhibits low toxicity towards healthy cells while maintaining efficacy against pathogenic organisms. This characteristic is crucial for potential therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives, including this compound:

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a lead compound for antibiotic development.
  • Mechanism of Action : Research indicates that the mechanism may involve interference with bacterial DNA synthesis or function, although specific pathways remain under investigation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the quinoline ring can significantly alter biological activity. For instance, halogen substitutions are correlated with increased potency against bacteria .

Q & A

Basic: What synthetic methodologies are recommended for Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves Gould-Jacobs cyclization or modifications thereof. For example, derivatives of 4-oxoquinoline-3-carboxylates are synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by thermal cyclization . Optimization includes:

  • Temperature control : Cyclization at 130°C in polar aprotic solvents (e.g., DMSO) improves yield .
  • Halogenation : Bromination at the 6-position can be achieved using PBr₃ or NBS, with regioselectivity influenced by steric and electronic effects of the 7-methyl group .
  • Esterification : Ethyl ester formation via acid-catalyzed esterification of the corresponding carboxylic acid intermediate .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl at C7, bromo at C6) and confirm dihydroquinoline tautomerism .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁BrNO₃) and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/Cl interactions in related halogenated quinolines) .
  • IR spectroscopy : Confirms carbonyl (C=O) and ester (C–O) functional groups .

Advanced: How do the bromo and methyl substituents influence electronic structure and reactivity?

Answer:

  • Electron-withdrawing bromo at C6 increases electrophilicity at C7, facilitating nucleophilic substitutions (e.g., SNAr reactions) .
  • Methyl at C7 sterically hinders reactions at adjacent positions but stabilizes the quinoline core via hyperconjugation. Computational studies (DFT) show reduced electron density at C8 due to bromo’s inductive effect .
  • Tautomeric equilibrium : The 4-oxo-1,4-dihydro structure is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray data .

Advanced: What experimental strategies address regioselectivity challenges during alkylation or halogenation?

Answer:

  • Solvent effects : Polar solvents (e.g., DMSO) favor N-alkylation over O-alkylation due to stabilization of transition states .
  • Catalytic additives : Bu₄NI in DMSO shifts selectivity toward 1-ethyl-4-hydroxy derivatives by promoting iodide-mediated alkylation .
  • Temperature modulation : Lower temperatures (e.g., 80°C) reduce competing side reactions, improving regioselectivity for bromo-substituted products .

Advanced: How can crystallographic data resolve structural ambiguities in substituted quinolines?

Answer:

  • C–H⋯O/Cl interactions : X-ray studies reveal non-classical hydrogen bonds (e.g., C–H⋯O, 3.065–3.537 Å) that stabilize crystal packing, distinguishing tautomers .
  • Torsion angles : Dihedral angles between the quinoline ring and ester group confirm planarity (e.g., <10° deviation), critical for SAR analysis .
  • Halogen positioning : Bromo and methyl orientations are unambiguously assigned via electron density maps .

Advanced: What in vitro assays evaluate the antibacterial potential of this compound?

Answer:

  • MIC assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparisons to fluoroquinolone standards (e.g., ciprofloxacin) .
  • Topoisomerase inhibition : DNA gyrase/topoisomerase IV inhibition assays quantify target engagement .
  • Resistance profiling : Mutant prevention concentration (MPC) studies assess propensity to induce resistance in bacterial strains .

Advanced: How do structural modifications at C6 and C7 impact antibacterial activity?

Answer:

  • Bromo at C6 : Enhances Gram-negative activity by improving membrane penetration (logP ~2.5) and DNA gyrase binding affinity .
  • Methyl at C7 : Reduces off-target cytotoxicity in mammalian cells while maintaining potency against resistant strains .
  • Fluoroquinolone analogs : Comparative SAR shows 6-bromo-7-methyl derivatives have lower cytotoxicity than 6-fluoro-7-piperazinyl counterparts .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-1,4-dihydro-7-methyl-4-oxoquinoline-3-carboxylate

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